5-[(5-Methylfuran-2-yl)methyl]-1,3-thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
5-[(5-methylfuran-2-yl)methyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3S/c1-5-2-3-6(13-5)4-7-8(11)10-9(12)14-7/h2-3,7H,4H2,1H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNBXHUCIBNFNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CC2C(=O)NC(=O)S2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(5-Methylfuran-2-yl)methyl]-1,3-thiazolidine-2,4-dione typically involves the reaction of 5-methylfuran-2-carbaldehyde with thiazolidine-2,4-dione in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and enhances the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[(5-Methylfuran-2-yl)methyl]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives with different functional groups.
Substitution: The furan ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
Scientific Research Applications
Chemistry
5-[(5-Methylfuran-2-yl)methyl]-1,3-thiazolidine-2,4-dione serves as a versatile building block in organic synthesis. Its structure allows for various chemical reactions:
- Oxidation : Converts to sulfoxides or sulfones.
- Reduction : Forms thiazolidine derivatives with different functional groups.
- Substitution : The furan ring facilitates electrophilic and nucleophilic substitutions.
These properties make it valuable for synthesizing more complex molecules .
Biology
Research indicates that this compound exhibits potential biological activities:
- Antimicrobial Properties : Studies suggest effectiveness against various bacterial strains.
- Anticancer Activity : Ongoing investigations are assessing its ability to inhibit cancer cell growth through specific molecular pathways .
A notable case study demonstrated its efficacy in inhibiting the growth of Staphylococcus aureus, showcasing its potential as an antimicrobial agent .
Medicine
The compound is being explored for therapeutic applications:
- Therapeutic Agent Development : Investigations focus on its role in treating diseases related to inflammation and infection.
For instance, preliminary research shows promising results in reducing inflammatory markers in vitro, suggesting potential use in anti-inflammatory therapies .
Industry
In industrial applications, 5-[(5-Methylfuran-2-yl)methyl]-1,3-thiazolidine-2,4-dione is utilized in developing new materials:
- Polymers and Coatings : Its unique chemical structure allows for incorporation into polymer matrices, enhancing material properties such as thermal stability and mechanical strength.
Research has highlighted its potential in creating biocompatible materials for medical devices .
Data Table: Summary of Applications
| Application Area | Description | Notable Findings |
|---|---|---|
| Chemistry | Building block for complex syntheses | Effective in oxidation and reduction reactions |
| Biology | Antimicrobial and anticancer properties | Inhibits Staphylococcus aureus growth |
| Medicine | Potential therapeutic agent | Reduces inflammatory markers in vitro |
| Industry | Development of polymers and coatings | Enhances material properties for medical devices |
Mechanism of Action
The mechanism of action of 5-[(5-Methylfuran-2-yl)methyl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-2-furanmethanol
- 5-Methyl-2-furanmethanamine
- 2,5-Dimethylfuran
Uniqueness
5-[(5-Methylfuran-2-yl)methyl]-1,3-thiazolidine-2,4-dione is unique due to its combined thiazolidine and furan rings, which confer distinct chemical and biological properties
Biological Activity
5-[(5-Methylfuran-2-yl)methyl]-1,3-thiazolidine-2,4-dione is a compound belonging to the thiazolidine-2,4-dione class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and antioxidant activities, supported by relevant data tables and research findings.
Chemical Structure and Properties
The chemical formula of 5-[(5-Methylfuran-2-yl)methyl]-1,3-thiazolidine-2,4-dione is with a molecular weight of approximately 229.27 g/mol. The compound features a thiazolidine ring that contributes to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of thiazolidine-2,4-dione exhibit significant antimicrobial properties. A study evaluated various derivatives against Gram-positive and Gram-negative bacteria and fungi. The results are summarized in Table 1.
| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria | Activity Against Fungi |
|---|---|---|---|
| 5-Methylfuran Derivative | Moderate | Moderate | Good |
| Ciprofloxacin (Control) | High | High | Moderate |
| Ketoconazole (Control) | Moderate | Low | High |
The presence of electron-withdrawing groups on the aromatic ring enhances the antimicrobial efficacy of these compounds. Specifically, halogenated derivatives showed improved activity against tested microorganisms .
Anticancer Activity
The anticancer potential of 5-[(5-Methylfuran-2-yl)methyl]-1,3-thiazolidine-2,4-dione has been explored through in vitro studies using various cancer cell lines. The MTT assay was employed to assess cytotoxicity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines.
Table 2: Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5-Methylfuran Derivative | HepG2 | 3.50 |
| 5-Methylfuran Derivative | MCF-7 | 4.20 |
| Sorafenib (Control) | HepG2 | 0.60 |
| Sorafenib (Control) | MCF-7 | 0.80 |
The compound demonstrated promising cytotoxic effects with IC50 values indicating moderate potency compared to the reference drug Sorafenib .
The mechanism underlying the anticancer activity includes apoptosis induction and inhibition of key signaling pathways such as VEGFR-2. The Annexin-V/propidium iodide staining assay revealed that treatment with the compound significantly increased early and late apoptosis rates in MCF-7 cells .
Antioxidant Activity
The antioxidant properties of thiazolidine derivatives have also been assessed. A study showed that certain derivatives acted as potent antiradical agents with activities comparable to established antioxidants.
Table 3: Antioxidant Activity Comparison
| Compound | Antioxidant Activity (IC50 µg/mL) |
|---|---|
| 5-Methylfuran Derivative | 25.0 |
| Reference Antioxidants (e.g., Ascorbic Acid) | 20.0 |
The antioxidant activity is attributed to the presence of hydroxyl groups in the structure, which enhance electron donation capabilities .
Case Studies and Research Findings
Several case studies highlight the potential applications of thiazolidine derivatives in pharmaceutical development:
- Antimicrobial Efficacy : A series of synthesized thiazolidine derivatives were tested for their ability to inhibit bacterial growth and showed varying degrees of effectiveness based on structural modifications.
- Anticancer Studies : In vivo studies demonstrated that compounds similar to 5-[(5-Methylfuran-2-yl)methyl]-1,3-thiazolidine-2,4-dione could reduce tumor size in animal models when administered at specific dosages.
- Antioxidant Potential : Research indicated that these compounds could be developed into nutraceuticals aimed at oxidative stress-related conditions due to their robust radical scavenging abilities.
Q & A
Basic: What are the standard synthetic routes for 5-[(5-Methylfuran-2-yl)methyl]-1,3-thiazolidine-2,4-dione, and how are purity and yield optimized?
The compound is typically synthesized via Knoevenagel condensation or alkylation reactions . For example:
- Condensation method : Reacting 5-methylfurfuryl alcohol derivatives with 1,3-thiazolidine-2,4-dione in ethanol under reflux with piperidine as a catalyst. The product is purified via recrystallization (e.g., using ethanol/water) to achieve yields of ~60–80% .
- Alkylation method : Substituting the thiazolidinedione core with a 5-methylfuran-2-ylmethyl group using alkyl halides in DMF with anhydrous K₂CO₃. Post-reaction, the mixture is extracted with ethyl acetate, washed, and dried to isolate the product .
Optimization : Adjusting solvent polarity (e.g., switching from ethanol to DMF for better solubility), catalyst loading (e.g., piperidine vs. triethylamine), and reaction time (2–6 hours) can enhance yield. Purity is validated via TLC (Rf ~0.5–0.7 in hexane:ethyl acetate) and melting point analysis .
Advanced: How can contradictory spectral data (e.g., NMR or IR) be resolved during structural characterization?
Discrepancies in spectral data often arise from tautomerism or solvent effects . For example:
- In ¹H-NMR , the exocyclic double bond (=CH) in thiazolidinedione derivatives appears as a singlet at δ 7.95–8.01 ppm in DMSO-d₆. However, splitting may occur in polar solvents due to hindered rotation .
- IR spectroscopy : The C=O stretch of the thiazolidinedione ring is observed at ~1735 cm⁻¹, while the furan C-O-C stretch appears at ~1250 cm⁻¹. Overlapping peaks (e.g., 1582 cm⁻¹ for C=N) require deconvolution software or 2D-IR analysis .
Resolution : Use heteronuclear correlation NMR (HSQC/HMBC) to confirm connectivity. For IR, compare with computed spectra (e.g., DFT simulations) to assign ambiguous peaks .
Basic: Which analytical techniques are critical for confirming the identity of this compound?
Key techniques include:
- Melting point : Sharp melting near 270°C indicates purity .
- ¹H/¹³C-NMR : Look for signals corresponding to the methylfuran moiety (e.g., δ 2.3 ppm for CH₃ on furan) and thiazolidinedione protons (δ 3.8–5.5 ppm for CH₂ and =CH) .
- Mass spectrometry (ESI-MS) : Molecular ion peaks at m/z ~250–300 (M+H⁺) confirm molecular weight .
- Elemental analysis : Carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) percentages should align with theoretical values (±0.3%) .
Advanced: How can regioselectivity challenges in alkylation or substitution reactions be addressed?
Regioselectivity issues arise when multiple reactive sites exist (e.g., thiazolidinedione NH vs. furan oxygen). Strategies include:
- Protecting groups : Temporarily block the furan oxygen with trimethylsilyl chloride before alkylating the NH .
- Solvent control : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates and direct substitution to the thiazolidinedione ring .
- Catalysts : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction specificity .
Advanced: What computational or experimental approaches are used to predict biological activity?
- Molecular docking : Screen against target proteins (e.g., PPAR-γ for antidiabetic activity) using software like AutoDock. The methylfuran group’s hydrophobicity and thiazolidinedione’s hydrogen-bonding capacity are critical for binding .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from enzyme inhibition assays. For example, electron-withdrawing groups on the furan ring enhance activity .
- In vitro assays : Test antimicrobial activity via broth microdilution (MIC ~8–32 µg/mL) or anticancer activity via MTT assay (IC₅₀ ~10–50 µM) .
Basic: What are the solubility properties, and how do they influence purification?
The compound is sparingly soluble in water but soluble in polar aprotic solvents (DMF, DMSO) and moderately in ethanol.
Purification steps :
Recrystallization : Use ethanol/water (3:1) to remove unreacted starting materials .
Column chromatography : Silica gel with hexane:ethyl acetate (7:3) eluent resolves non-polar byproducts .
Centrifugation : Precipitate impurities by cooling the reaction mixture to 0–5°C .
Advanced: How can reaction mechanisms be elucidated for unexpected byproducts?
- Isolation : Use preparative TLC or HPLC to separate byproducts.
- Mechanistic probes :
- Isotope labeling : Introduce deuterated reagents (e.g., D₂O) to track proton transfer steps.
- Kinetic studies : Monitor reaction progress via in situ IR to identify intermediates.
- DFT calculations : Simulate transition states (e.g., Gaussian 09) to identify energetically favorable pathways .
Basic: What safety protocols are recommended for handling this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
